molecular formula C19H20N6O2S B2921415 1-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide CAS No. 1251671-21-2

1-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide

Cat. No.: B2921415
CAS No.: 1251671-21-2
M. Wt: 396.47
InChI Key: NBGCPRGVTYXCAY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Applications

Novel heterocyclic compounds, including derivatives with intricate structures similar to our compound of interest, have been synthesized through condensation reactions involving various heterocyclic seleno derivatives. These compounds have demonstrated significant biological activity, including antioxidant, antitumor, and antimicrobial properties, making them candidates for applications in dyeing polyester fabrics with potential sterile and biological active fabric uses (Khalifa et al., 2015).

Antitumor Activity and Drug Development

The exploration into the antitumor efficacy of related compounds underscores the importance of structural modifications to enhance biological activity. Notably, the development and analysis of imidazo[1,2-a]pyrimidine derivatives for reducing metabolism mediated by aldehyde oxidase (AO) have highlighted the potential for creating more effective antitumor agents with improved pharmacokinetic profiles. This research offers insights into drug development strategies that could be applicable to the synthesis and application of our compound (Linton et al., 2011).

Molecular Docking and Antimicrobial Properties

The synthesis and in vitro screening of novel compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, have been conducted with molecular docking studies to evaluate their potential as antimicrobial agents. This approach to drug design and evaluation emphasizes the role of molecular interactions in developing new therapeutics, potentially guiding research on the compound for identifying antimicrobial efficacy (Flefel et al., 2018).

Synthesis and Cytotoxic Activity

Research on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines reveals a methodological approach to creating compounds with potent cytotoxic activity against various cancer cell lines. Such studies are crucial for expanding the library of potential anticancer agents, offering a template for synthesizing and testing the cytotoxic potential of our compound of interest (Deady et al., 2003).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the field of imidazole derivatives are likely to involve the development of new drugs with improved efficacy and safety profiles . This includes the development of new synthetic routes and the exploration of new biological activities .

Properties

IUPAC Name

1-[6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-4-5-14(8-13(12)2)22-17(26)10-28-18-7-6-16(23-24-18)25-9-15(21-11-25)19(27)20-3/h4-9,11H,10H2,1-3H3,(H,20,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGCPRGVTYXCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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